4-Bromo-N-cyclopentylpicolinamide
Description
4-Bromo-N-cyclopentylpicolinamide is a brominated picolinamide derivative characterized by a pyridine ring substituted with a bromine atom at the 4-position and an N-cyclopentyl amide group.
Properties
Molecular Formula |
C11H13BrN2O |
|---|---|
Molecular Weight |
269.14 g/mol |
IUPAC Name |
4-bromo-N-cyclopentylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H13BrN2O/c12-8-5-6-13-10(7-8)11(15)14-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15) |
InChI Key |
PBRYNXICPQDKNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NC=CC(=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-cyclopentylpicolinamide typically involves the bromination of picolinamide followed by the introduction of the cyclopentyl group. One common method involves the bromination of picolinamide using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The brominated intermediate is then reacted with cyclopentylamine under suitable conditions to yield the final product .
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-cyclopentylpicolinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF).
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are often employed
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-N-cyclopentylpicolinamide has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly in the design of inhibitors for specific enzymes or receptors.
Biological Studies: It is employed in studies to understand the interaction of brominated compounds with biological systems.
Material Science: The compound can be used in the synthesis of novel materials with specific properties
Mechanism of Action
The mechanism of action of 4-Bromo-N-cyclopentylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopentyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related compounds and their key differences from 4-Bromo-N-cyclopentylpicolinamide, based on similarity scores and substituent variations (derived from ):
Structural and Functional Analysis
Functional Group Differences: Carboxylic Acid vs. Amide: The replacement of COOH with an N-cyclopentyl amide in the target compound enhances lipophilicity (logP ~2.5 estimated), improving membrane permeability compared to carboxylic acid analogs (logP ~1.2–1.8) . Bromine Position: All analogs retain bromine at the 4-position, critical for electronic effects and cross-coupling reactivity.
Chlorine at 6-Position: In 1196154-93-4, the electron-withdrawing chlorine may slightly increase the pyridine ring’s electrophilicity compared to methyl-substituted analogs .
Similarity Scores :
- Compounds with similarity scores >0.9 (e.g., 1211526-84-9) share near-identical bromine positioning but differ in functional groups, underscoring the amide group’s unique role in the target compound’s bioactivity or synthetic utility.
Research Implications
While this compound’s exact applications require further study, its structural distinctions from carboxylic acid analogs suggest advantages in:
- Drug Design : Enhanced lipophilicity for blood-brain barrier penetration or intracellular target engagement.
- Synthetic Intermediates : The amide group’s stability under cross-coupling conditions may favor its use in generating diverse heterocyclic libraries.
Future work should prioritize comparative assays (e.g., kinase inhibition, solubility) to quantify these hypothesized advantages.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
